N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been studied for their unique synthetic routes and chemical properties. For instance, Mamedov et al. (2016) developed a novel synthetic approach for the synthesis of di- and mono-oxalamides, showcasing a method that could potentially apply to the synthesis of compounds like N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide. This process involves the classical Meinwald rearrangement and offers a high-yielding, operationally simple method for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Docking and Drug Discovery
In the realm of drug discovery, the compound's structure has been utilized to explore its interaction with biological receptors. Navarrete-Vázquez et al. (2016) investigated a compound with a similar structure for its high affinity towards σ1 receptors, demonstrating significant selectivity and potential for treating inflammatory pain through molecular docking studies (Navarrete-Vázquez et al., 2016).
Materials Science and Electrochemistry
The compound's derivatives have been applied in materials science, particularly in the development of electrochemiluminescent materials. Liu et al. (2010) described the immobilization of a ruthenium(II) complex on carbon fibers for electrochemiluminescence, a technique that could potentially be adapted for sensors and devices using compounds like N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide (Liu et al., 2010).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-11-3-1-2-4-12(11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPUEGGBTFEFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-morpholinoethyl)oxalamide |
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